BenchChemオンラインストアへようこそ!

1-(1-Adamantylcarbonyl)piperazine

11β-HSD1 inhibition adamantyl amide SAR metabolic syndrome target

1-(1-Adamantylcarbonyl)piperazine (CAS 29869-08-7), also designated adamantan-1-yl(piperazin-1-yl)methanone, is a synthetic small-molecule piperazine derivative (C₁₅H₂₄N₂O, MW 248.36 Da) in which an adamantane-1-carbonyl group is directly attached to the piperazine N1 position. The compound is classified as a discovery-stage pharmacological agent with a primary annotated target of corticosteroid 11-beta-dehydrogenase isozyme 1 (HSD11B1), where it acts as an inhibitor.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
CAS No. 29869-08-7
Cat. No. B1341436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Adamantylcarbonyl)piperazine
CAS29869-08-7
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C15H24N2O/c18-14(17-3-1-16-2-4-17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13,16H,1-10H2
InChIKeyXAFSAELWLMDLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Adamantylcarbonyl)piperazine (CAS 29869-08-7): Core Identity, Physicochemical Profile, and Procurement-Grade Specifications


1-(1-Adamantylcarbonyl)piperazine (CAS 29869-08-7), also designated adamantan-1-yl(piperazin-1-yl)methanone, is a synthetic small-molecule piperazine derivative (C₁₅H₂₄N₂O, MW 248.36 Da) in which an adamantane-1-carbonyl group is directly attached to the piperazine N1 position [1]. The compound is classified as a discovery-stage pharmacological agent with a primary annotated target of corticosteroid 11-beta-dehydrogenase isozyme 1 (HSD11B1), where it acts as an inhibitor [2]. Physicochemical characterization confirms a calculated partition coefficient (clogP) of 1.6, topological polar surface area (TPSA) of 32.3 Ų, a single hydrogen-bond donor, two hydrogen-bond acceptors, one rotatable bond, and zero violations of Lipinski's Rule of Five [3]. The compound is commercially available as a research chemical from multiple vendors at defined purity specifications ranging from 95% to 98+%, and is classified with GHS07 hazard statements (H302, H315, H319, H335) requiring standard laboratory handling precautions .

Why 1-(1-Adamantylcarbonyl)piperazine Cannot Be Replaced by Generic In-Class Piperazine or Adamantane Analogs: The Quantitative Selectivity and Potency Rationale


Substituting 1-(1-adamantylcarbonyl)piperazine with a generic piperazine derivative or a closely related adamantyl amide without explicit comparative data carries a high risk of undermining experimental reproducibility and target engagement. The unsubstituted piperazine NH of this compound constitutes a critical pharmacophoric element whose modification—even by simple N-arylation—can drastically alter 11β-HSD1 inhibitory potency by over an order of magnitude, as evidenced by the ~12-fold potency loss when the free NH is replaced with a phenyl group (IC₅₀ shifts from 8,200 nM to >100,000 nM) [1]. Furthermore, the adamantane-1-carbonyl linkage geometry imposes a unique conformational constraint—the compound possesses only a single rotatable bond—that is absent in flexible-chain adamantyl-alkyl-piperazine analogs; this rigidity directly affects the spatial presentation of the carbonyl oxygen and piperazine NH to the 11β-HSD1 active site [2]. Consequently, procurement decisions that treat adamantyl-piperazine compounds as interchangeable without matching the exact CAS registry number and stereoelectronic profile risk selecting a scaffold with fundamentally different potency, selectivity, and downstream synthetic utility.

Quantitative Differentiation Evidence for 1-(1-Adamantylcarbonyl)piperazine (CAS 29869-08-7): Head-to-Head Potency, Selectivity, and Drug-Likeness Comparisons


11β-HSD1 Inhibitory Potency: 1-(1-Adamantylcarbonyl)piperazine vs. 4-Phenyl-Substituted Analog in the Same Cellular Assay

In the identical cell-based scintillation proximity assay measuring inhibition of human 11β-HSD1 recombinantly expressed in HEK293 cells (2-hour incubation), 1-(1-adamantylcarbonyl)piperazine (the unsubstituted parent) exhibits an IC₅₀ of 8,200 nM (8.2 µM), whereas the direct 4-phenyl-substituted analog adamantan-1-yl-(4-phenyl-piperazin-1-yl)-methanone shows an IC₅₀ of 100,000 nM (100 µM) [1]. This represents an approximately 12.2-fold loss in inhibitory potency upon N-phenyl substitution of the piperazine ring, demonstrating that the free secondary amine of the parent compound is a critical determinant of 11β-HSD1 target engagement [2].

11β-HSD1 inhibition adamantyl amide SAR metabolic syndrome target

Isoform Selectivity: Preferential Inhibition of 11β-HSD1 over 11β-HSD2 by 1-(1-Adamantylcarbonyl)piperazine

At a test concentration of 10 µM—approximately 1.2-fold above its 11β-HSD1 IC₅₀—1-(1-adamantylcarbonyl)piperazine inhibits human 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) by only 31%, as determined by scintillation proximity assay [1]. This contrasts with many early-generation 11β-HSD1 inhibitors that exhibit substantial co-inhibition of the physiologically counter-regulatory 11β-HSD2 isoform at comparable multiples of their HSD1 IC₅₀. While a full IC₅₀ against 11β-HSD2 has not been published, the 31% inhibition at 10 µM indicates that the compound's 11β-HSD2 IC₅₀ is substantially greater than 10 µM, consistent with meaningful HSD1-over-HSD2 discrimination [2].

11β-HSD1 selectivity glucocorticoid modulation off-target profiling

Drug-Likeness Profile: Lipinski Rule-of-Five Compliance of 1-(1-Adamantylcarbonyl)piperazine Compared to Larger Adamantyl-Piperazine Derivatives

1-(1-Adamantylcarbonyl)piperazine registers zero violations of Lipinski's Rule of Five with a molecular weight of 248.36 Da, calculated logP of 1.6, one hydrogen-bond donor, two hydrogen-bond acceptors, and a topological polar surface area of 32.3 Ų [1]. In contrast, many biologically active adamantyl-piperazine derivatives that incorporate aryl, heteroaryl, or extended substituents on the piperazine N4 position exceed MW 400 Da and/or clogP >5, thereby incurring one or more Ro5 violations that adversely affect aqueous solubility, permeability, and oral bioavailability [2]. The parent compound thus occupies a favorable position within drug-like chemical space while retaining the adamantane scaffold necessary for 11β-HSD1 binding.

drug-likeness physicochemical profiling lead optimization

Core Scaffold Utility: 1-(1-Adamantylcarbonyl)piperazine as the Parent Structure for FXR Agonist Lead Optimization

1-(1-Adamantylcarbonyl)piperazine constitutes the unsubstituted parent scaffold from which a series of 52 N4-arylpiperazine derivatives were synthesized and evaluated as farnesoid X receptor (FXR) agonists for non-alcoholic fatty liver disease (NAFLD) [1]. The lead derivative from this campaign, compound 10a [adamantan-1-yl(4-(2-amino-5-chlorophenyl)piperazin-1-yl)methanone], achieved an EC₅₀ of 1.05 µM in a confirmatory FXR transactivation assay in HEK293T cells, representing over 9-fold improvement in FXR agonistic activity compared to the previously reported hit compound XJ034 [2]. Compound 10a further demonstrated in vivo efficacy in a high-fat-diet-induced obese (DIO) C57BL/6J mouse model at 100 mg/kg, improving hyperlipidemia, hepatic steatosis, and insulin resistance—outcomes directly enabled by the adamantylcarbonyl-piperazine core provided by the parent compound.

FXR agonism NAFLD therapeutics scaffold diversification

Commercial Availability and Defined Purity Benchmarks: Vendor-Specified Quality Control Data for 1-(1-Adamantylcarbonyl)piperazine

1-(1-Adamantylcarbonyl)piperazine is stocked by multiple reputable research chemical suppliers with documented purity grades: AKSci specifies ≥95% purity (Catalog 4047CX) , Leyan (Shanghai Haohong Biomedical) specifies ≥98% purity (Product No. 1342557) , and Fluorochem offers the compound with full GHS classification including H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . The compound is classified as non-hazardous for DOT/IATA transport by multiple vendors, facilitating international procurement logistics . In comparison, custom-synthesized or non-commercial adamantyl-piperazine analogs lack batch-certified purity documentation, COA traceability, and standardized hazard classification, introducing uncertainty in experimental dosing and safety compliance.

chemical procurement purity specification GHS classification

Optimal Procurement and Deployment Scenarios for 1-(1-Adamantylcarbonyl)piperazine Based on Quantitative Differentiation Evidence


11β-HSD1 Inhibitor Screening and Early-Stage Hit Validation

The compound's characterized IC₅₀ of 8.2 µM against human 11β-HSD1 in HEK293 cells, combined with its demonstrated >3-fold selectivity window over 11β-HSD2, makes it suitable as a reference inhibitor for establishing assay quality control parameters in 11β-HSD1 biochemical and cell-based screening campaigns. Its unsubstituted piperazine NH provides a chemically tractable handle for subsequent N-functionalization in hit-to-lead optimization, enabling the same scaffold to serve as both a screening tool and a synthetic starting point [1].

Fragment-Based and Property-Guided Lead Generation for Metabolic Disease Targets

With MW 248 Da, clogP 1.6, and zero Ro5 violations, 1-(1-adamantylcarbonyl)piperazine qualifies as a rule-of-five-compliant fragment or minimal pharmacophore for targets beyond 11β-HSD1 that accommodate an adamantyl group in a lipophilic binding pocket. Its favorable physicochemical profile permits downstream optimization with substantial property latitude before encountering developability cliffs—an advantage not shared by larger, more lipophilic adamantyl-piperazine drug candidates that already approach or exceed Ro5 boundaries [2].

FXR Agonist Medicinal Chemistry: Scaffold for N4-Derivatization Programs

The published FXR agonist optimization campaign by Qin et al. (2023) demonstrates that N4-arylation of 1-(1-adamantylcarbonyl)piperazine produces derivatives with low-micromolar FXR EC₅₀ values and in vivo efficacy in NAFLD models. Researchers pursuing FXR or related nuclear receptor targets can procure this compound as the validated starting material for a documented SAR series, rather than synthesizing the adamantylcarbonyl-piperazine core de novo, thereby accelerating synthesis timelines and ensuring structural fidelity to published lead compounds [3].

Chemical Biology Tool Compound for Glucocorticoid Pathway Studies

Given its activity as an 11β-HSD1 inhibitor—the enzyme responsible for intracellular conversion of inert cortisone to active cortisol—1-(1-adamantylcarbonyl)piperazine can be deployed as a chemical probe to interrogate tissue-specific glucocorticoid metabolism in cellular models of metabolic syndrome, obesity, and insulin resistance. Its partial selectivity over 11β-HSD2 (31% inhibition at 10 µM) necessitates appropriate control experiments but is acceptable for in vitro mechanistic studies where the 11β-HSD1-dependent readout is well-defined [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Adamantylcarbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.